

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile spectroscopic data

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Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular entities is a foundational requirement for advancing scientific discovery. **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** is a biphenyl derivative of significant interest, serving as a versatile scaffold and intermediate in the synthesis of complex organic molecules.^[1] Its structure, featuring a methoxy group—a common substituent in approved drugs known to influence ligand-target binding and physicochemical properties—and a cyano group, a key functional group in many pharmacologically active compounds, makes it a valuable building block.^[2]

This guide provides a comprehensive analysis of the spectroscopic data for **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**. As a senior application scientist, the narrative herein is structured to not only present the data but to explain the causality behind the spectroscopic signatures, offering field-proven insights into the characterization of this important molecule.

Molecular Structure

The structural framework of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**, with IUPAC name 4-(4-methoxyphenyl)benzonitrile, consists of two phenyl rings linked by a single bond.^[3] One ring is substituted with a cyano (nitrile) group at the 4-position, while the other bears a methoxy group at the 4'-position.

Caption: 2D Structure of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[\[4\]](#)

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The asymmetry of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** leads to a distinct ¹H NMR spectrum. The aromatic region is expected to show two pairs of doublets, characteristic of 1,4-disubstituted benzene rings. The electron-donating methoxy group (-OCH₃) will shield the protons on its ring, causing them to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing cyano group (-CN) will deshield the protons on its ring, shifting them downfield. The methoxy group itself will present as a sharp singlet.

Experimental Protocol: ¹H NMR Acquisition

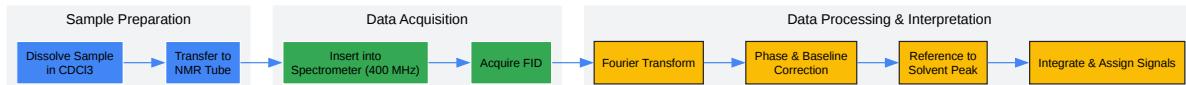
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
[\[5\]](#)[\[6\]](#)
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.
 - Number of Scans: 16 to 64 scans are typically sufficient for a high signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
 - Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[\[5\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine proton ratios.

Data Presentation & Interpretation

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.70 - 7.85	m (or two d)	4H	~8.0 Hz	Protons on the cyano- substituted ring (H-2, H-3, H-5, H-6)
7.55 - 7.70	d	2H	~8.8 Hz	Protons ortho to the biphenyl link on the methoxy- substituted ring (H-2', H-6')
6.95 - 7.10	d	2H	~8.4 - 8.7 Hz	Protons meta to the biphenyl link on the methoxy- substituted ring (H-3', H-5')
3.81 - 3.87	s	3H	N/A	Methoxy group protons (-OCH ₃)

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)

The downfield signals between 7.70 and 7.85 ppm correspond to the four protons on the benzonitrile ring. The quartet-like appearance is due to the AA'BB' system of this 1,4-disubstituted ring.[\[8\]](#) The protons on the methoxy-substituted ring appear as two distinct doublets, with the upfield signal around 7.0 ppm belonging to the protons ortho to the electron-donating methoxy group. The sharp singlet at approximately 3.8 ppm is the unmistakable signature of the three methoxy protons.[\[6\]](#)



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Caption: Standard workflow for ^1H NMR spectroscopic analysis.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ^{13}C NMR spectroscopy complements ^1H NMR by providing a signal for each unique carbon atom. For this molecule, we expect to see signals for the nitrile carbon (highly deshielded), the aromatic carbons (with distinct shifts for substituted, ortho, meta, and para positions), and the methoxy carbon.

Experimental Protocol: ^{13}C NMR Acquisition The protocol is similar to ^1H NMR, with key differences in acquisition parameters:

- **Pulse Program:** A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
- **Number of Scans:** A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- **Spectral Width:** A wider spectral width (e.g., 0-200 ppm) is necessary to encompass all carbon signals.

Data Presentation & Interpretation

Chemical Shift (δ , ppm)	Assignment	Rationale
~160.2	C-4' (Carbon bearing $-OCH_3$)	Shielded by the electron-donating oxygen.
~145.3	C-1' (Quaternary)	Deshielded due to attachment to the second phenyl ring.
~133.9	C-1 (Quaternary)	Deshielded due to attachment to the second phenyl ring.
~132.9	C-3, C-5	Aromatic CH carbons meta to the $-CN$ group.
~130.6	C-2', C-6'	Aromatic CH carbons ortho to the $-OCH_3$ group.
~127.2	C-2, C-6	Aromatic CH carbons ortho to the $-CN$ group.
~119.1	$-CN$ (Nitrile Carbon)	Characteristic chemical shift for a nitrile.
~114.3	C-3', C-5'	Aromatic CH carbons meta to the $-OCH_3$ group, shielded.
~111.1	C-4 (Carbon bearing $-CN$)	Quaternary carbon attached to the electron-withdrawing group.
~55.5	$-OCH_3$	Typical chemical shift for a methoxy carbon.

Representative data compiled from available literature.^[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**, the most

diagnostic peaks are the sharp, strong absorption from the nitrile C≡N stretch and the C-O stretches from the methoxy ether linkage.

Experimental Protocol: FT-IR (ATR) Acquisition

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

Wavenumber (cm^{-1})	Vibration Type	Significance
~2220 - 2230	C≡N stretch	Strong, sharp peak confirming the nitrile group.
~3030 - 3100	Aromatic C-H stretch	Indicates the presence of the aromatic rings.
~2850 - 2960	Aliphatic C-H stretch	Corresponds to the methoxy group's C-H bonds.
~1600, ~1500, ~1450	Aromatic C=C stretch	Characteristic absorptions for the phenyl rings.
~1250 and ~1030	C-O-C stretch (asymmetric & symmetric)	Confirms the presence of the methoxy ether linkage.
~800 - 850	Aromatic C-H out-of-plane bend	Suggests 1,4-disubstitution on the phenyl rings.

Vibrational frequencies are typical for these functional groups.[\[1\]](#)

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. For this molecule, we expect a prominent molecular ion peak (M^+) corresponding to its chemical formula, $C_{14}H_{11}NO$.

Experimental Protocol: Electron Ionization (EI) MS

- **Sample Introduction:** The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** Ions are detected, and a mass spectrum is generated.

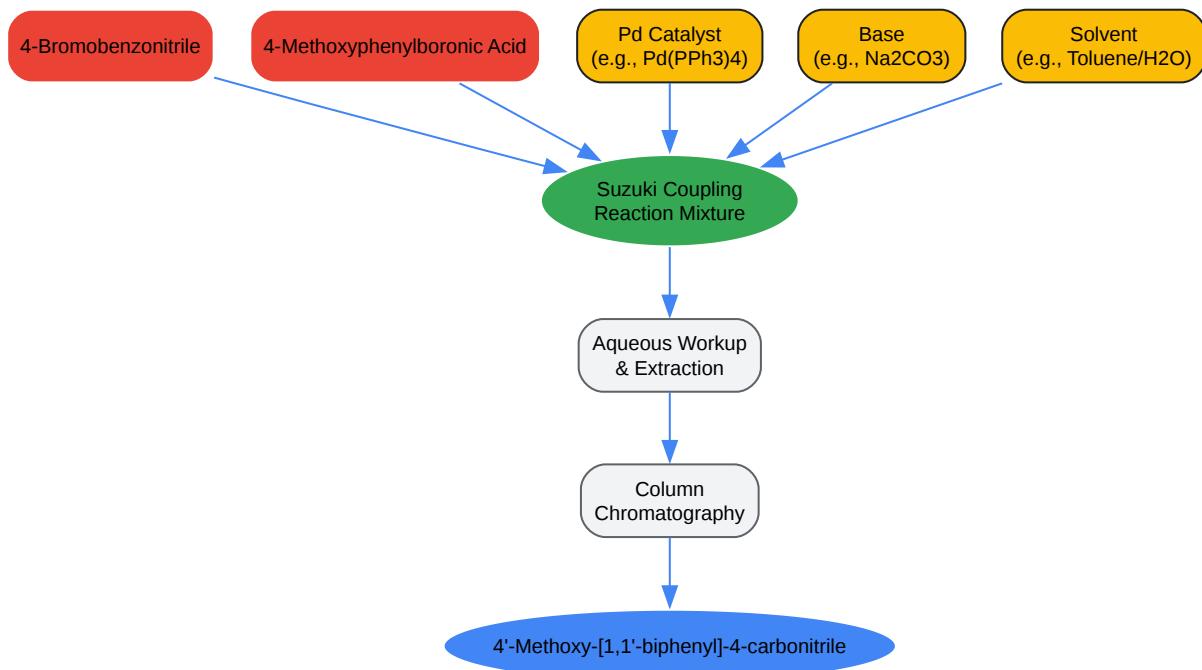
Data Presentation & Interpretation

Mass-to-Charge Ratio (m/z)	Assignment
209.08	$[M]^+$
208.08	$[M-H]^+$
194.07	$[M-CH_3]^+$
166.07	$[M-CH_3CO]^+$

The molecular formula $C_{14}H_{11}NO$ has a calculated exact mass of 209.0841 g/mol .^[3] The observation of a molecular ion peak $[M]^+$ at $m/z \approx 209$ confirms the molecular weight.^[6] The additional fragments provide further structural clues, such as the loss of a methyl radical from the methoxy group.

Synthesis Pathway: A Note on Provenance

Understanding the synthetic origin of a compound provides crucial context for its potential impurities and validates its structure. **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** is commonly synthesized via a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[9]



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Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Conclusion

The spectroscopic characterization of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** is straightforward and unambiguous when employing a multi-technique approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (nitrile and ether), and mass spectrometry verifies the molecular weight and elemental

formula. This comprehensive dataset provides a self-validating system, ensuring the identity and purity of the compound for its application in medicinal chemistry, materials science, and broader chemical research.

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